molecular formula C20H21N3O3 B6080501 7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole

7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole

Cat. No. B6080501
M. Wt: 351.4 g/mol
InChI Key: HWQCQNDXXIACJJ-UHFFFAOYSA-N
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Description

7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as MBZP and belongs to the class of benzoxazole derivatives. The molecular formula of MBZP is C22H24N4O3 and its molecular weight is 400.45 g/mol.

Mechanism of Action

The exact mechanism of action of MBZP is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It may also induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
MBZP has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as topoisomerase IIα and protein kinase C. It has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, MBZP has been found to inhibit the growth of several fungi and bacteria.

Advantages and Limitations for Lab Experiments

One of the major advantages of MBZP is its potent activity against cancer cells. It has also been found to have antifungal and antibacterial properties, which makes it a promising candidate for the development of new drugs. However, one of the limitations of MBZP is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on MBZP. One of the areas of research is the development of new drugs for the treatment of cancer, fungal infections, and bacterial infections. Another area of research is the investigation of the potential toxicity of MBZP and its effects on the environment. Further studies are also needed to understand the exact mechanism of action of MBZP and its potential applications in scientific research.
Conclusion:
In conclusion, 7-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-2-methyl-1,3-benzoxazole is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent activity against cancer cells, fungi, and bacteria. Further research is needed to understand its exact mechanism of action and potential applications in drug development.

Synthesis Methods

The synthesis of MBZP involves the reaction of 4-(4-methoxyphenyl)piperazine with 2-methyl-1,3-benzoxazole-7-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is purified by column chromatography to obtain pure MBZP.

Scientific Research Applications

MBZP has been studied for its potential applications in scientific research. One of the major areas of research is the development of new drugs for the treatment of various diseases. MBZP has been found to exhibit potent activity against several cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties.

properties

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(2-methyl-1,3-benzoxazol-7-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-14-21-18-5-3-4-17(19(18)26-14)20(24)23-12-10-22(11-13-23)15-6-8-16(25-2)9-7-15/h3-9H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQCQNDXXIACJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2O1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(4-Methoxyphenyl)piperazin-1-yl](2-methylbenzooxazol-7-yl)methanone

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